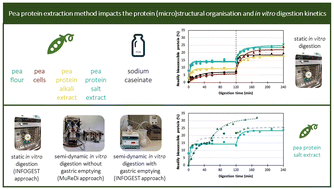Pea protein extraction method impacts the protein (micro)structural organisation and in vitro digestion kinetics
Food & Function Pub Date: 2024-01-04 DOI: 10.1039/D3FO04225A
Abstract
There is increasing interest in including pulse proteins into food products due to their nutrient-rich and sustainable character. However, little is known regarding the consequences of different extraction approaches on the pulse protein structure and the subsequent protein (micro)structural organization and protein digestion kinetics. Therefore, three green pea protein extracts were created: (i) cooking followed by cotyledon cell isolation, (ii) alkaline extraction followed by isoelectric precipitation, or (iii) salt extraction, and compared to the original pea flour as well as to sodium caseinate. The results showed that encapsulated, denatured protein inside pea cotyledon cells presented the (s)lowest digestion, while accessible and more native protein (e.g., pea flour, pea protein salt extract) presented much faster and higher digestion. Moreover, the alkali extracted pea protein was denatured to some extent, significantly lowering in vitro digestion kinetics. In the second part, three different in vitro approaches were applied to digest the salt extracted pea protein. Semi-dynamic gastric digestion approaches simulate in vivo conditions more closely which especially impacted the rate of digestion.


Recommended Literature
- [1] Seed-mediated synthesis of Au@PtCu nanostars with rich twin defects as efficient and stable electrocatalysts for methanol oxidation reaction†
- [2] 57. Ion-exchange studies of phosphates. Part I. Ion-exchange sorption and pH-titration methods for detection of complex formation
- [3] Contents list
- [4] Green assessment of polymer microparticles production processes: a critical review†
- [5] Dual functional sp2 carbon-conjugated covalent organic frameworks for fluorescence sensing and effective removal and recovery of Pd2+ ions†
- [6] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [7] Back cover
- [8] XXIV.—Properties of conjugated compounds. Part VI. The dibromination products of cyclic butadienes
- [9] Contents pages
- [10] Raman mapping investigation of chemical vapor deposition-fabricated twisted bilayer graphene with irregular grains

Journal Name:Food & Function
Research Products
-
CAS no.: 1467-16-9









